2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with a 1-(pyrrolidin-1-yl)ethan-1-one moiety. The pyrrolidinyl ketone moiety may enhance solubility and serve as a hydrogen-bond acceptor, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-11-4-3-5-12(8-11)17-15-18-13(10-21-15)9-14(20)19-6-1-2-7-19/h3-5,8,10H,1-2,6-7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKIXMRHDKVHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H11ClN4OS2. It features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the pyrrolidine moiety enhances its interaction with biological targets.
Thiazole derivatives typically exhibit their biological effects through various mechanisms:
- Inhibition of Enzymes : Many thiazole compounds inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : They may interact with specific receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
Anticancer Activity
Research indicates that thiazole derivatives can significantly inhibit cancer cell growth. For example, a study on related compounds demonstrated that modifications at the 2-position of the thiazole skeleton enhanced antiproliferative activity against various cancer cell lines. The most active compounds induced apoptosis via caspase activation and reduced endothelial cell migration, suggesting potential antivascular effects .
| Compound | Activity | Mechanism |
|---|---|---|
| 3b | Anticancer | Induces apoptosis via caspase-3 activation |
| 3a | Antiproliferative | Modifications enhance activity |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. In vitro studies have indicated that certain thiazoles exhibit activity against both Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
Case Studies
- Anticancer Study : A series of thiazole derivatives were synthesized and tested for their anticancer properties. The compound with a chlorophenyl substitution showed enhanced potency against colorectal cancer cells in xenograft models .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of pyrrolidine-containing thiazoles. The results indicated that these compounds effectively inhibited bacterial growth, particularly against S. aureus and E. coli, with rapid bactericidal activity observed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs vary in substituents on the thiazole ring, aryl groups, or the ketone moiety. Below is a comparative analysis:
*Calculated using atomic masses.
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s 3-chlorophenyl and pyrrolidinyl groups likely result in moderate lipophilicity (estimated LogP ~2.5–3.5), comparable to the difluorophenyl analog (LogP ~2.8) but higher than the methanamine derivative (LogP ~1.5 due to hydrochloride salt) .
- Solubility: The pyrrolidinyl ethanone moiety may improve aqueous solubility compared to non-polar analogs like 1-(3-bromo-4-chlorophenyl)ethan-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
